molecular formula C13H10Cl2 B13691464 3-(Dichloromethyl)biphenyl

3-(Dichloromethyl)biphenyl

Cat. No.: B13691464
M. Wt: 237.12 g/mol
InChI Key: SWBVXDBUZVGOML-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a dichloromethyl group attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethyl)biphenyl typically involves the chloromethylation of biphenyl. One common method is the reaction of biphenyl with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors and more efficient catalysts. The use of environmentally friendly catalysts, such as ionic liquids or surfactant micelles, has also been explored to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Dichloromethyl)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dichloromethyl)biphenyl involves its interaction with various molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Dichloromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike PCBs and PBBs, which have multiple halogen atoms, this compound has a single dichloromethyl group, making it less toxic and more suitable for certain applications .

Properties

Molecular Formula

C13H10Cl2

Molecular Weight

237.12 g/mol

IUPAC Name

1-(dichloromethyl)-3-phenylbenzene

InChI

InChI=1S/C13H10Cl2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H

InChI Key

SWBVXDBUZVGOML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(Cl)Cl

Origin of Product

United States

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